molecular formula C5H6ClFN2O B12334686 3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride

3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride

Cat. No.: B12334686
M. Wt: 164.56 g/mol
InChI Key: KQFCSNWJTODZSQ-UHFFFAOYSA-N
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Description

3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and other functionalized derivatives .

Scientific Research Applications

3-amino-5-fluoro-3H-pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical properties.

    Industry: The compound is used in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-bromopyridine
  • 2,6-difluoropyridine
  • 3-amino-1-methyl-5-trifluoromethyl-1H-pyridin-2-one

Uniqueness

3-amino-5-fluoro-3H-pyridin-2-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring.

Properties

Molecular Formula

C5H6ClFN2O

Molecular Weight

164.56 g/mol

IUPAC Name

3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H5FN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2,4H,7H2;1H

InChI Key

KQFCSNWJTODZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1N)F.Cl

Origin of Product

United States

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